Tiamdipine

Descripción general

Descripción

Tiamdipine is a calcium antagonist or calcium channel blocker . It is an experimental drug that has never been marketed . Tiamdipine has been described as an antianginal agent and exhibits properties of anti-arrhythmic medications .

Synthesis Analysis

The synthesis of dihydropyrimidines, which are isosteres of Nifedipine, has been documented . These compounds act as efficient calcium channel blockers and affect the calcium ions’ intake in vascular smooth muscle, hence managing hypertension . The synthesis of such moieties is crucial, and documenting their structure–activity relationship, their evolved and advanced synthetic procedures, and future opportunities in this area is currently a priority .Chemical Reactions Analysis

While specific chemical reactions involving Tiamdipine are not available, it’s known that the interactions of 1,4-dihydropyridines exhibit different modes of interaction with the Ca2+ channel .Aplicaciones Científicas De Investigación

Tiamdipine analogs have been evaluated for their pharmacologic and radioligand binding properties in smooth and cardiac muscle. These studies found that the onset and offset of action were greatly influenced by the amine side chain present in Tiamdipine. Additionally, chirality at C-4 was determinant for activity in Tiamdipine analogs bearing an asymmetric substituent at C-2 (Galletti et al., 1991).

Research on 5-nitro analogs of Tiamdipine, a 1,4-dihydropyridine Ca2+ channel antagonist, revealed that these analogs exhibited both activator and antagonist properties. The enantiomers of Tiamdipine analogs showed these properties at different concentrations (Galletti et al., 1990).

Tiamdipine and nifedipine analogs were studied for their Ca2+ channel antagonistic potencies. The analogs inhibited K+-induced contractile responses in rat tail artery, demonstrating significant potency. The study also observed that the inhibitory actions of 2-(2-aminoethylthio)methyltiamdipine analogs developed slowly, requiring at least 2 hours for maximum effect (Kwon et al., 2004).

Another study investigated the effect of repeated treatment with tianeptine, a drug related to Tiamdipine, and fluoxetine on the central α1-adrenergic system. The study found that repeated Tianeptine administration increased the responsiveness of the α1-adrenergic system, both behaviorally and biochemically (Rogóż et al., 2001).

Transgenic research on Catharanthus roseus, which produces terpenoid indole alkaloids (TIAs), has been carried out for pathway engineering. The study highlights the global attention on this plant for its use in the treatment of various health disorders owing to its secondary metabolites, including alkaloids like Tiamdipine (Verma et al., 2017).

Safety And Hazards

While specific safety and hazard information for Tiamdipine is not available, it’s important to note that all medications carry potential risks and side effects. These can include allergic reactions, interactions with other medications, and specific risks associated with the method of administration .

Propiedades

IUPAC Name |

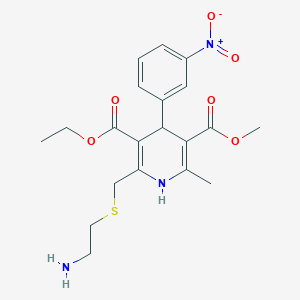

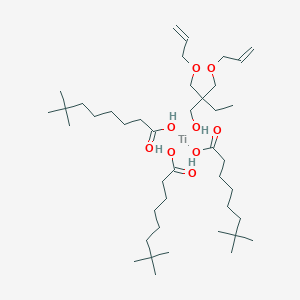

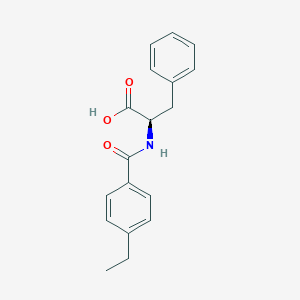

3-O-ethyl 5-O-methyl 2-(2-aminoethylsulfanylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S/c1-4-29-20(25)18-15(11-30-9-8-21)22-12(2)16(19(24)28-3)17(18)13-6-5-7-14(10-13)23(26)27/h5-7,10,17,22H,4,8-9,11,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPRZAIJPGXTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911811 | |

| Record name | 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiamdipine | |

CAS RN |

110646-15-6 | |

| Record name | Tiamdipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110646156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl 5-methyl 2-{[(2-aminoethyl)sulfanyl]methyl}-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

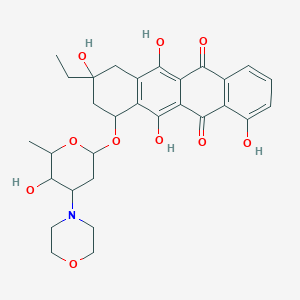

![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)

![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)

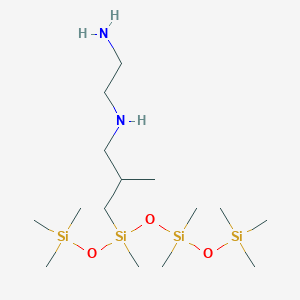

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)